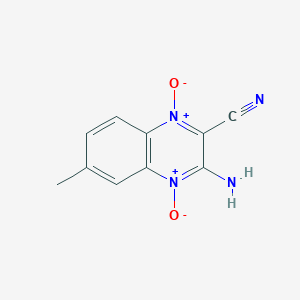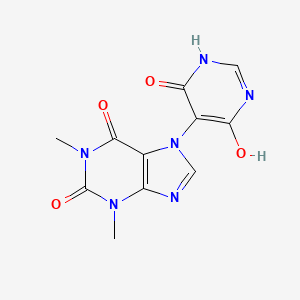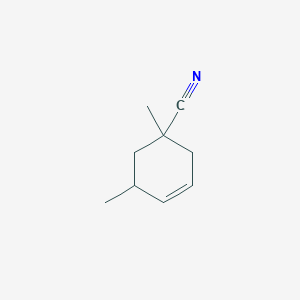
1,5-Dimethylcyclohex-3-ene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethylcyclohex-3-ene-1-carbonitrile is a chemical compound with the molecular formula C9H13N. It is a colorless to pale yellow liquid with a strong fragrance, often described as a mix of citrus and floral notes . This compound is soluble in alcohols and ethers but has low solubility in water .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,5-Dimethylcyclohex-3-ene-1-carbonitrile can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chemical reactors where the reaction conditions can be precisely controlled. The use of continuous flow reactors is common to maintain consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Dimethylcyclohex-3-ene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the nitrile group, potentially converting it into an amine.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Halogens, acids, and bases can act as reagents in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines .
Applications De Recherche Scientifique
1,5-Dimethylcyclohex-3-ene-1-carbonitrile has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of 1,5-Dimethylcyclohex-3-ene-1-carbonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved depend on the specific application and the chemical environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,3-Dimethylcyclohex-3-ene-1-carbonitrile
- 2,4-Dimethylcyclohex-3-ene-1-carbonitrile
- 3,5-Dimethylcyclohex-3-ene-1-carbonitrile
Uniqueness
1,5-Dimethylcyclohex-3-ene-1-carbonitrile is unique due to its specific structural arrangement, which influences its chemical properties and reactivity. The position of the methyl groups and the nitrile group in the cyclohexene ring distinguishes it from other similar compounds .
Propriétés
Numéro CAS |
24054-25-9 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 g/mol |
Nom IUPAC |
1,5-dimethylcyclohex-3-ene-1-carbonitrile |
InChI |
InChI=1S/C9H13N/c1-8-4-3-5-9(2,6-8)7-10/h3-4,8H,5-6H2,1-2H3 |
Clé InChI |
BFXRUJXGHHYJAB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CC=C1)(C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[(9-Butyl-9H-purin-6-yl)sulfanyl]ethyl}-N'-methylurea](/img/structure/B14006364.png)
![3-iodo-N-(2-methylpropyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-Pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B14006368.png)
![Propanoicacid, 2-[1-(1-methylethyl)hydrazinyl]-](/img/structure/B14006370.png)

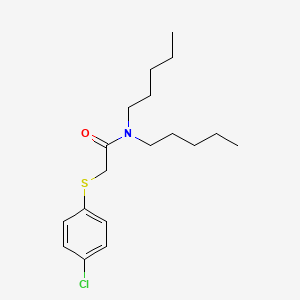
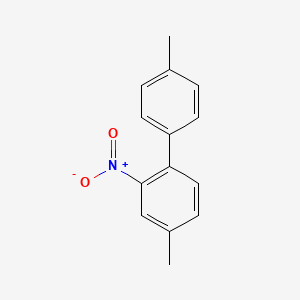
![Methyl 2-[3-[(4-chlorophenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl]acetate](/img/structure/B14006409.png)

![(4Z)-2-Ethoxy-4-{[4-hydroxy-2-methyl-5-(propan-2-yl)anilino]methylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14006419.png)
